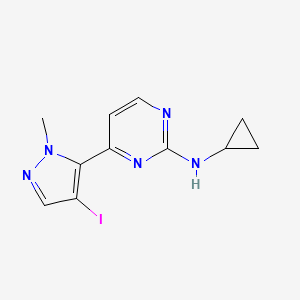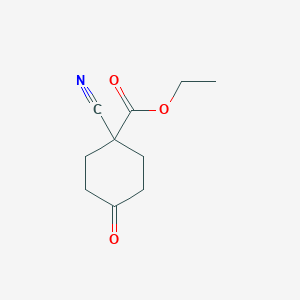
Ethyl 1-cyano-4-oxocyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-cyano-4-oxocyclohexane-1-carboxylate is a chemical compound with the molecular formula C10H13NO3. It is an ethyl ester derivative of cyclohexanone and is functionally related to 4-oxocyclohexanecarboxylic acid . This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 1-cyano-4-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 4-oxocyclohexanecarboxylate with cyanide sources under specific conditions . The reaction typically requires the use of a base such as sodium or potassium cyanide in an organic solvent like ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-cyano-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-cyano-4-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and specialty materials.
Wirkmechanismus
The mechanism of action of ethyl 1-cyano-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as a nucleophile, participating in various chemical reactions. The compound’s reactivity is influenced by the presence of the carbonyl and ester functional groups, which can undergo nucleophilic addition and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-cyano-4-oxocyclohexane-1-carboxylate can be compared with other similar compounds such as:
Ethyl 4-oxocyclohexanecarboxylate: This compound lacks the cyano group and has different reactivity and applications.
Ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate: This compound has an ethyl group instead of a cyano group, leading to variations in its chemical behavior.
Tranexamic acid: A derivative of ethyl 4-oxocyclohexanecarboxylate, used as a haemostatic agent.
The uniqueness of this compound lies in its cyano group, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
ethyl 1-cyano-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-2-14-9(13)10(7-11)5-3-8(12)4-6-10/h2-6H2,1H3 |
InChI-Schlüssel |
UBUONYTUWUVYLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCC(=O)CC1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


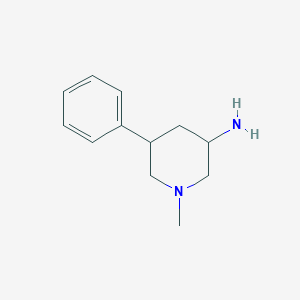
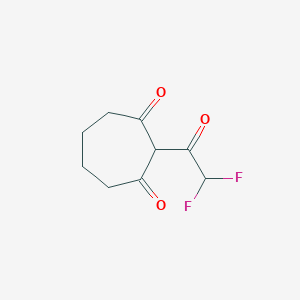
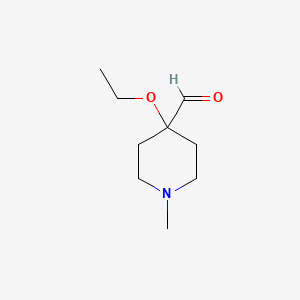
![5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13059130.png)
![7-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13059131.png)
![2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13059138.png)
![1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059143.png)
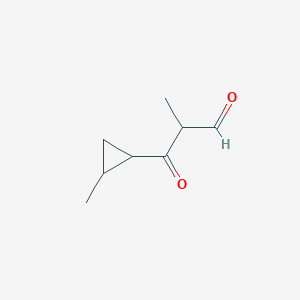
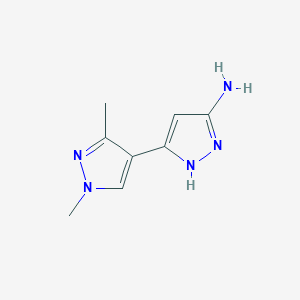

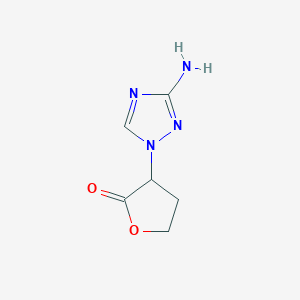

![Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13059192.png)
